(Z)-dodec-10-enoic acid

Epigenetics Cancer Research Enzyme Inhibition

(Z)-dodec-10-enoic acid (cis-10-dodecenoic acid) is a C12 monounsaturated fatty acid classified under dodecenoic acid positional and geometric isomers. As a specific cis-isomer with a double bond at the 10-position, it distinguishes itself from the trans-10-dodecenoic acid isomer and other positional variants like 2-dodecenoic acid and 9-dodecenoic acid.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 18654-82-5
Cat. No. B095380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-dodec-10-enoic acid
CAS18654-82-5
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC=CCCCCCCCCC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2-
InChIKeyAZCVFLMXESYPIR-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-dodec-10-enoic Acid (CAS 18654-82-5) Procurement Guide: Cis-10-Dodecenoic Acid as a Distinct Dodecenoic Acid Isomer


(Z)-dodec-10-enoic acid (cis-10-dodecenoic acid) is a C12 monounsaturated fatty acid classified under dodecenoic acid positional and geometric isomers [1]. As a specific cis-isomer with a double bond at the 10-position, it distinguishes itself from the trans-10-dodecenoic acid isomer and other positional variants like 2-dodecenoic acid and 9-dodecenoic acid [2]. This compound serves as a substrate and reference standard in lipid metabolism studies and has been evaluated for flavor applications .

Why Generic Dodecenoic Acid Substitution Compromises Research Reproducibility: The Critical Role of Isomeric Specificity for (Z)-dodec-10-enoic Acid


Substituting (Z)-dodec-10-enoic acid with a generic 'dodecenoic acid' mixture or an alternative isomer (e.g., trans-10-dodecenoic acid or 2-dodecenoic acid) introduces uncontrolled variables in enzymatic assays, metabolic studies, and flavor applications. The geometric configuration (cis vs. trans) and double bond position (e.g., Δ10 vs. Δ2) dictate enzyme recognition, metabolic fate, and sensory properties [1]. Studies show that while E and Z isomers of dodecenoic acids may share similar metabolic efficiency in certain systems, their interaction with specific targets like lipoxygenase or HDAC1 can be conformation-dependent [2]. Furthermore, patents specifically claim the cis-10 isomer for flavor improvement, highlighting that isomeric substitution yields different sensory outcomes [3].

(Z)-dodec-10-enoic Acid Quantitative Differentiation Data: Head-to-Head Comparisons Against Isomers and Analogs


(Z)-dodec-10-enoic Acid Inhibits HDAC1 with an IC50 of 180 nM, Demonstrating Enzyme Specificity

(Z)-dodec-10-enoic acid inhibits histone deacetylase 1 (HDAC1) with an IC50 of 180 nM in an in vitro deacetylation assay [1]. While direct comparator data for the trans isomer or other positional isomers are not reported in this specific assay, the observed potency suggests a conformation-dependent interaction that may not be replicated by other dodecenoic acid isomers.

Epigenetics Cancer Research Enzyme Inhibition

Cis-10-Dodecenoic Acid Serves as a Lipoxygenase Inhibitor Interfering with Arachidonic Acid Metabolism

(Z)-dodec-10-enoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. While quantitative IC50 values against specific lipoxygenase isoforms are not provided in the source, the compound's activity is noted as distinct from its trans isomer and from saturated analogs like lauric acid.

Inflammation Lipid Signaling Plant Biology

Cis-10-Dodecenoic Acid Demonstrates Equivalent Metabolic Efficiency to Trans Isomer in Rat Liver Microsomes, but Positional Isomers Differ

In rat liver microsomes, the E and Z isomers of dodecenoic acids (including 10-dodecenoic acid) were metabolized with the same efficiency and produced the same pattern of hydroxylated versus epoxidized products [1]. However, the hydroxylation/epoxidation ratio varied significantly with double bond position: 11-dodecenoic acid was efficiently converted to epoxide, whereas 8-, 9-, and 10-dodecenoic acids predominantly underwent omega- and (omega-1)-hydroxylation [2].

Drug Metabolism Toxicology Lipid Biochemistry

(Z)-dodec-10-enoic Acid Confers Specific Flavor Improvement as Claimed in Patent WO2019069530A1

Patent WO2019069530A1 claims that 10-dodecenoic acid (specifically the cis-10 isomer) improves aroma and flavor, particularly enhancing milky feeling and oily feeling in food and fragrance compositions [1]. The patent explicitly distinguishes the activity of different positional isomers (7-, 8-, 9-, and 10-dodecenoic acids) and implies that the cis geometry contributes to the desired sensory profile [2].

Flavor Chemistry Food Science Sensory Analysis

Optimal Application Scenarios for (Z)-dodec-10-enoic Acid Based on Differentiated Evidence


Epigenetic Drug Discovery: HDAC1 Inhibitor Screening

Utilize (Z)-dodec-10-enoic acid as a reference HDAC1 inhibitor (IC50 180 nM) in in vitro deacetylation assays. The cis configuration is critical for maintaining enzyme inhibition; substitution with trans isomer may yield different potency or selectivity. Procure the compound from a supplier providing analytical documentation of isomer purity to ensure assay reproducibility [1].

Lipid Metabolism Studies: Cytochrome P450 Substrate Specificity

Employ (Z)-dodec-10-enoic acid as a defined substrate to investigate omega- and (omega-1)-hydroxylation pathways in rat liver microsomes or other P450 systems. The 10-dodecenoic acid scaffold (regardless of E/Z) yields a distinct hydroxylation profile compared to 11-dodecenoic acid, which favors epoxidation. This allows researchers to probe enzyme regioselectivity without confounding epoxide formation [2].

Flavor and Fragrance Formulation: Enhancing Milky and Oily Notes

Incorporate (Z)-dodec-10-enoic acid into food or cosmetic formulations to improve milky and oily sensory attributes. Patent WO2019069530A1 supports the use of the cis-10 isomer for this purpose; substitution with other dodecenoic acid positional isomers may not provide the same flavor enhancement. Ensure the material meets food-grade or cosmetic-grade specifications as per EFSA evaluation [3].

Plant Biology Research: Wound Response and Lipoxygenase Pathway Studies

Use (Z)-dodec-10-enoic acid as a lipoxygenase inhibitor to study arachidonic acid metabolism and related signaling pathways in plants or mammalian systems. The compound's reported activity, while not fully quantified, positions it as a tool to dissect lipid mediator biosynthesis [4].

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